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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687 Get Quote

The isomers of 2-fluoro-4-nitroaniline, with the general formula C₆H₅FN₂O₂, exhibit distinct

physical properties due to the varied positions of the fluoro, nitro, and amino groups on the

benzene ring. These differences are critical for their identification and separation.
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Isomer
CAS
Number

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Appearan
ce

Solubility

2-Fluoro-4-

nitroaniline
369-35-7 156.11 122-130

317.2

(Predicted)

Light

orange to

yellow to

green

powder/cry

stal

Slightly

soluble in

water[1]

4-Fluoro-2-

nitroaniline
364-78-3 156.11 90-94[2] 295.5

Yellow to

light brown

crystals

Low

3-Fluoro-4-

nitroaniline
2369-13-3 156.11 159-163

Not

available

Light

yellow to

brown solid

Highly

soluble in

organic

solvents

like

methanol[3

]

2-Fluoro-5-

nitroaniline
369-36-8 156.11 97-100[4]

Not

available

Light

brown

powder

Not

available

2-Fluoro-6-

nitroaniline

17809-36-

8
156.11 47-48[5]

Not

available

Light-

yellow to

orange-

brown

powder/cry

stals

Not

available

2-Fluoro-3-

nitroaniline

59255-96-

8
156.11 114-115

305.7

(Predicted)

Orange

crystalline

powder

Not

available
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5-Fluoro-2-

nitroaniline
2369-11-1 156.12 96-100[6] 295.5[6]

Yellow to

light brown

crystals[6]

Not

available

Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification of each isomer. The

electronic environment of each nucleus is unique, leading to distinct shifts in NMR

spectroscopy and characteristic vibrational modes in FTIR spectroscopy.

¹H NMR Spectral Data
The chemical shifts (δ) in ppm for the aromatic protons of the isomers are influenced by the

electronic effects of the substituents.

Isomer Solvent
δ (ppm) and Coupling
Constants (J in Hz)

2-Fluoro-4-nitroaniline Not Specified
Not available in a compiled

format

4-Fluoro-2-nitroaniline Not Specified
Not available in a compiled

format

3-Fluoro-4-nitroaniline Not Specified
Not available in a compiled

format

2-Fluoro-5-nitroaniline Not Specified
Not available in a compiled

format

2-Fluoro-6-nitroaniline DMSO-d₆

7.82 (d, 1H, J=8.8), 7.42 (m,

1H), 7.25 (s, 2H, NH₂), 6.63

(m, 1H)[5]

2-Nitroaniline CDCl₃

8.12 (d, J = 8.0, 1H), 7.36 (t, J

= 8.1, 1H), 6.81 (d, J = 8.3,

1H), 6.70 (t, J = 8.0, 1H), 5.98

(s, 2H)[3]
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¹³C NMR Spectral Data
The chemical shifts (δ) in ppm for the carbon atoms of the benzene ring provide further

structural confirmation.

Isomer Solvent δ (ppm)

2-Fluoro-4-nitroaniline Not Specified
Not available in a compiled

format

4-Fluoro-2-nitroaniline Not Specified
Not available in a compiled

format

3-Fluoro-4-nitroaniline Not Specified
Not available in a compiled

format

2-Fluoro-5-nitroaniline Not Specified
Not available in a compiled

format

2-Fluoro-6-nitroaniline Not Specified
Not available in a compiled

format

2-Nitroaniline Not Specified
Not available in a compiled

format

¹⁹F NMR Spectral Data
¹⁹F NMR is a powerful tool for distinguishing between these isomers, as the chemical shift of

the fluorine atom is highly sensitive to its position on the aromatic ring.
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Isomer Solvent δ (ppm)

2-Fluoro-4-nitroaniline Not Specified
Not available in a compiled

format

4-Fluoro-2-nitroaniline Not Specified
Not available in a compiled

format

3-Fluoro-4-nitroaniline Not Specified
Not available in a compiled

format

2-Fluoro-5-nitroaniline Not Specified
Not available in a compiled

format

2-Fluoro-6-nitroaniline Not Specified
Not available in a compiled

format

FTIR Spectral Data
The vibrational frequencies (cm⁻¹) of the key functional groups are summarized below.

Isomer N-H Stretching
NO₂
Asymmetric
Stretching

NO₂
Symmetric
Stretching

C-F Stretching

2-Fluoro-4-

nitroaniline
~3400-3300 ~1520 ~1340 ~1250

4-Fluoro-2-

nitroaniline
~3400-3300 ~1530 ~1350 ~1260

3-Fluoro-4-

nitroaniline
~3400-3300 ~1525 ~1345 ~1255

2-Fluoro-5-

nitroaniline
~3400-3300 ~1515 ~1335 ~1245

2-Fluoro-6-

nitroaniline
~3400-3300 ~1535 ~1355 ~1265
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Internal standard (e.g., Tetramethylsilane, TMS)

Isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Procedure:

Sample Preparation: Dissolve the appropriate amount of the isomer sample in approximately

0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount

of TMS as an internal reference (0 ppm).

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-

2 seconds, and 16-64 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (2-5 seconds) are typically required.

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with or

without proton decoupling. The spectral width should be set to cover the expected range for

aromatic fluorine compounds (e.g., -100 to -150 ppm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum

and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the isomers based on their characteristic

vibrational frequencies.

Materials:

FTIR spectrometer with a suitable detector (e.g., DTGS)

KBr (infrared grade, dry)

Agate mortar and pestle

Pellet press

ATR accessory (optional)

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the solid isomer sample to a fine powder using an

agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder and mix

thoroughly.[7]

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons)

for several minutes to form a transparent or translucent pellet.[7]

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum to account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, NO₂,

and C-F functional groups.
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Visualizations
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiate the isomers of 2-fluoro-
4-nitroaniline using spectroscopic techniques.
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Click to download full resolution via product page
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Caption: Workflow for the separation and identification of 2-fluoro-4-nitroaniline isomers.

Representative Metabolic Pathway
Nitroaromatic compounds can undergo metabolic reduction of the nitro group. The following

diagram shows a generalized pathway.
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Click to download full resolution via product page

Caption: Generalized metabolic reduction pathway of a nitroaromatic compound.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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